6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a foundational approach, with potential modifications to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel compounds with potential therapeutic properties.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases . Additionally, it may interact with reactive oxygen species (ROS) and advanced glycation end products (AGEs), providing antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trihydroxy-2-phenyl-4H-chromen-4-one: Similar structure but with additional hydroxyl groups, leading to different biological activities.
Baicalin: A glucuronide derivative with significant anti-inflammatory and antioxidant properties.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,3-dihydro-4H-chromen-4-one: A complex derivative with multiple hydroxyl groups and glycosidic linkages.
Uniqueness
6-chloro-5,8-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and hydroxyl groups contribute to its potential as a therapeutic agent, differentiating it from other chromanone derivatives .
Properties
CAS No. |
87953-84-2 |
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Molecular Formula |
C15H9ClO4 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
6-chloro-5,8-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-6-11(18)15-13(14(9)19)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,18-19H |
InChI Key |
MOZCOPYKKCSAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3O)Cl)O |
Origin of Product |
United States |
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